

Boc-L-alaninol: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Boc-L-Alaninol*

Cat. No.: *B558388*

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CAS Number: 79069-13-9

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with **Boc-L-alaninol**. This chiral building block is a pivotal component in the synthesis of peptides and various pharmaceutical agents.

Physicochemical and Spectroscopic Data

Boc-L-alaninol, also known as N-(tert-butoxycarbonyl)-L-alaninol, is a white to off-white crystalline powder.^[1] Its chemical structure features a tert-butoxycarbonyl (Boc) protecting group on the amino group of L-alaninol, which enhances its stability and facilitates its use in multi-step organic syntheses.^{[1][2]} The Boc group can be readily removed under mild acidic conditions, a crucial feature in peptide synthesis.^[2]

Property	Value	Reference
Molecular Formula	C ₈ H ₁₇ NO ₃	[3]
Molecular Weight	175.23 g/mol	[3][4]
Melting Point	53 - 58 °C	[1]
Optical Rotation [α] _D ²⁰	-9.5 to -11.5 ° (c=1 in chloroform)	[1]
Purity	≥98% (GC)	[3]
Storage Temperature	0-8°C	[1]

Applications in Research and Development

Boc-L-alaninol is a versatile intermediate with significant applications in several areas of chemical and pharmaceutical research:

- **Peptide Synthesis:** It serves as a fundamental building block in the synthesis of peptides and peptidomimetics.[1][2] The Boc protecting group prevents unwanted side reactions at the N-terminus during peptide chain elongation.[2]
- **Drug Development:** This compound is utilized in the creation of novel therapeutic agents.[1] For instance, it is a known intermediate in the synthesis of Silodosin, a medication used to treat benign prostatic hyperplasia.[5]
- **Chiral Synthesis:** As a chiral molecule, **Boc-L-alaninol** is a valuable starting material for the enantioselective synthesis of complex organic molecules.[6][7]

Experimental Protocols: Synthesis of Boc-L-alaninol

The synthesis of **Boc-L-alaninol** is typically achieved from the readily available amino acid, L-alanine, through a three-step process involving esterification, Boc protection, and reduction.

Method 1: Synthesis from L-Alanine

This protocol details a common laboratory-scale synthesis of **Boc-L-alaninol**.

Step 1: Esterification of L-Alanine to L-Alanine Methyl Ester Hydrochloride

- Materials: L-alanine, Methanol, Thionyl chloride.
- Procedure:
 1. Suspend 107g of L-alanine in 600mL of methanol in a 2L three-neck flask equipped with a mechanical stirrer.
 2. Cool the mixture in an ice bath.
 3. Slowly add 131mL of thionyl chloride dropwise to the stirred suspension.
 4. Set up a gas absorption device.
 5. Reflux the reaction mixture for 5-8 hours.
 6. Monitor the reaction completion using Thin Layer Chromatography (TLC).
 7. Upon completion, evaporate the methanol under reduced pressure.
 8. Wash the residue with 120mL of toluene three times.
 9. Evaporate the remaining toluene under reduced pressure to obtain a white solid, L-alanine methyl ester hydrochloride.
 10. Yield: 99.6%.

Step 2: Boc Protection of L-Alanine Methyl Ester Hydrochloride

- Materials: L-Alanine methyl ester hydrochloride, Triethylamine, Dichloromethane, Di-tert-butyl dicarbonate.
- Procedure:
 1. To a 2L three-neck flask, add 167g of L-alanine methyl ester hydrochloride, 242g of triethylamine, and 1L of dichloromethane.

2. Slowly add 313g of di-tert-butyl dicarbonate, followed by an additional 200mL of dichloromethane.
3. Stir the reaction at room temperature for 5 hours.
4. Monitor the reaction completion using TLC.
5. Quench the reaction with water.
6. Separate the dichloromethane layer and extract the aqueous layer twice with 500mL of dichloromethane.
7. Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate.
8. Evaporate the solvent to obtain N-Boc-L-alanine methyl ester as a red liquid.
9. Yield: 92.2%.

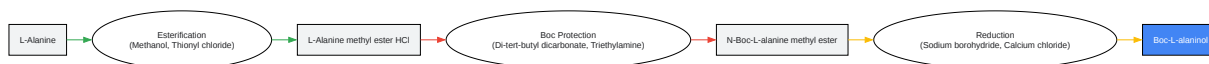
Step 3: Reduction to N-**Boc-L-alaninol**

- Materials: N-Boc-L-alanine methyl ester, Calcium chloride, Methanol, Tetrahydrofuran, Sodium borohydride.
- Procedure:
 1. Add 134g of crushed calcium chloride to a 2L three-neck flask, followed by 400mL of methanol and 500mL of tetrahydrofuran.
 2. Cool the mixture in an ice bath.
 3. After stirring for 30 minutes, add 92g of sodium borohydride in batches.
 4. Slowly add a solution of 224g of N-Boc-L-alanine methyl ester dissolved in 200mL of tetrahydrofuran.
 5. Gradually raise the temperature to 70°C and continue the reaction for 15-20 hours.
 6. Monitor the reaction completion using TLC.

7. Pour the reaction mixture into a large amount of ice water and filter the solid residue.
8. Wash the residue with dichloromethane three times (500mL each).
9. Separate the organic layer and extract the aqueous layer twice with 1L of dichloromethane.
10. Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
11. Evaporate the solvent to obtain **N-Boc-L-alaninol** as a white solid.
12. Yield: 95.8%.

Visualizing the Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of **Boc-L-alaninol** from L-alanine.



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Caption: Synthetic pathway of **Boc-L-alaninol** from L-alanine.

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